1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone - 141184-48-7

1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone

Catalog Number: EVT-447254
CAS Number: 141184-48-7
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the phosphodiesterase-4 (PDE4) enzyme. [, , , , , ] While not a pharmaceutical itself, its structural features make it a valuable building block in medicinal chemistry.

Synthesis Analysis
  • Multi-step synthesis from commercially available starting materials: This approach often involves protection and deprotection steps, as well as the use of organometallic reagents. [, ] For example, starting from 3-hydroxy-4-methoxybenzaldehyde, the synthesis could involve protection of the phenol, followed by alkylation with cyclopentyl bromide and subsequent deprotection to yield the target molecule.
  • Domino reactions: Researchers have developed efficient methods utilizing domino transformations of 3-β-carbomethoxyethyl-substituted six-membered cyclic nitronates to synthesize both racemic and enantiomerically pure forms of 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone. [, ] This approach offers advantages in terms of step economy and overall yield.
Molecular Structure Analysis

This specific arrangement of functional groups, particularly the cyclopentyloxy and methoxy groups, contributes significantly to its activity as a precursor for PDE4 inhibitors. [, , ]

Chemical Reactions Analysis
  • Oxime formation: Reaction with hydroxylamine derivatives leads to the formation of oxime derivatives. This reaction is crucial for generating compounds that exhibit PDE4 inhibitory activity. [, , ]
Applications

The primary application of 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone lies in its role as a key building block for the synthesis of PDE4 inhibitors. [, , , , , ] These inhibitors have potential therapeutic applications in various conditions, including:

  • Respiratory diseases: PDE4 inhibitors have shown promise in preclinical and clinical studies for treating asthma and chronic obstructive pulmonary disease (COPD). [] By increasing cAMP levels in airway smooth muscle cells, these inhibitors promote bronchodilation, reducing airway resistance and improving lung function.
  • Inflammatory diseases: Given the role of PDE4 in regulating inflammatory responses, inhibitors targeting this enzyme have been investigated for treating inflammatory bowel disease, rheumatoid arthritis, and psoriasis. []
  • Central nervous system disorders: PDE4 inhibitors are being explored as potential treatments for depression, anxiety, and cognitive impairment due to their ability to modulate cAMP signaling in the brain. []

4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone (ZK 62711)

Compound Description: ZK 62711 is a potent inhibitor of cyclic AMP phosphodiesterases (PDEs), particularly the calcium-dependent subtype. [] It demonstrates a 100-fold higher potency than the structurally similar PDE inhibitor Ro 20-1724. [] In rat brain slices, ZK 62711 effectively enhances the accumulation of cyclic AMP induced by various neurotransmitters, including norepinephrine, isoproterenol, histamine, and adenosine. []

Relevance: ZK 62711 shares a core structure with 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone, featuring the same 3-cyclopentyloxy-4-methoxyphenyl moiety. [] The key structural distinction lies in the replacement of the ethanone side chain in the target compound with a 2-pyrrolidone ring in ZK 62711. [] This structural modification likely contributes to the enhanced potency and selectivity of ZK 62711 as a PDE inhibitor.

(R, R)-(+/-)-Methyl 3-acetyl-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-pyrrolidinecarboxylate (Compound 1)

Compound Description: Compound 1 is a novel phosphodiesterase 4 (PDE4) inhibitor capable of dual inhibition of both low- and high-affinity states of the human type 4 phosphodiesterase B2B (HSPDE4B2B) enzyme. [] It exhibits high affinity for both isostates of HSPDE4B2B, unlike (R)-rolipram, which preferentially binds to the high-affinity state. []

Relevance: This compound retains the 3-(cyclopentyloxy)-4-methoxyphenyl core of 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone but incorporates it into a complex pyrrolidine ring system with additional substituents. [] The presence of the shared 3-(cyclopentyloxy)-4-methoxyphenyl moiety likely contributes to the PDE4 inhibitory activity of Compound 1, although the specific structure-activity relationships require further investigation.

(+)-1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)- 4-methoxyphenyl)-pyrrolidin-2-one ((+)-2)

Compound Description: (+)-2 is a potent and enantiomerically pure PDE IV inhibitor. [] It is synthesized by chirally resolving rolipram (a racemic PDE IV inhibitor) to obtain (-)-rolipram, followed by derivatization to yield (+)-2. [] X-ray crystallography confirmed its absolute configuration as R. []

Relevance: (+)-2 and 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone share the critical 3-(cyclopentyloxy)-4-methoxyphenyl pharmacophore. [] The structural variation lies in the incorporation of this shared moiety into a pyrrolidinone ring system and the addition of a 4-bromobenzyl substituent at the nitrogen atom in (+)-2. [] This structural modification likely contributes to its specific binding affinity and inhibitory activity towards PDE IV.

7-[3-(cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one (Compound 1)

Compound Description: This compound, developed by GlaxoSmithKline, is a potent PDE IVb inhibitor. [] Both its enantiomers, (+)-1 and (-)-1, have been synthesized and demonstrate potent PDE IVb inhibitory activity. []

Relevance: This compound shares the 3-(cyclopentyloxy)-4-methoxyphenyl core with 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone. [] The difference lies in incorporating the shared pharmacophore into a hexahydro-3H-pyrrolizin-3-one ring system. [] This structural modification likely contributes to its specific binding affinity and inhibitory activity towards PDE IVb.

Cis-lithium-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexanecarboxylate Monohydrate

Compound Description: This compound is a novel lithium salt monohydrate. [] A specific method for its preparation has been patented. []

Properties

CAS Number

141184-48-7

Product Name

1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone

IUPAC Name

1-(3-cyclopentyloxy-4-methoxyphenyl)ethanone

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C14H18O3/c1-10(15)11-7-8-13(16-2)14(9-11)17-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3

InChI Key

YPTGMHTXWIENQT-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)OC)OC2CCCC2

Synonyms

1-(3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL)ETHANONE

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)OC2CCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.